

Technical Guide: Isotopic Enrichment & Characterization of Cyclopropylamide-d5

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Compound of Interest

Compound Name: Cyclopropylamide-d5

CAS No.: 1185054-94-7

Cat. No.: B562626

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Executive Summary & Compound Identity

Cyclopropylamide-d5 (formally Cyclopropanecarboxamide-d5) is a critical deuterated building block used in the synthesis of stable isotope-labeled active pharmaceutical ingredients (APIs) and as an internal standard for LC-MS/MS quantitation.

Its primary utility lies in the cyclopropyl moiety, a "privileged structure" in medicinal chemistry found in antivirals (e.g., Glecaprevir), kinase inhibitors (e.g., Lenvatinib), and antidepressants (e.g., Tranylcypromine). The

-isotopologue ensures that the metabolic "soft spot"—the strained cyclopropyl ring—is isotopically reinforced, often to study the Kinetic Isotope Effect (KIE) or to create a mass-distinct internal standard.

Core Specifications

Parameter	Specification
IUPAC Name	1,2,2,3,3-pentadeuteriocyclopropane-1-carboxamide
Common Name	Cyclopropylamide-d5; Cyclopropanecarboxamide-d5
CAS Number	1185054-94-7
Molecular Formula	
Molecular Weight	90.14 g/mol (approx. +5 Da shift from unlabeled)
Target Isotopic Enrichment	atom % D (Commercial Standard)
Chemical Purity	(HPLC/NMR)

Isotopic Enrichment vs. Isotopologue Distribution[9] [10]

To validate a commercial batch of **Cyclopropylamide-d5**, one must distinguish between enrichment (average deuterium content) and distribution (molecular population).

The "d5" Designation

In this compound, the "d5" tag refers to the full deuteration of the cyclopropane ring:

- C1 (Methine): 1 Deuterium
- C2/C3 (Methylenes): 4 Deuteriums
- Amide ():
): Remains
(exchangeable protons).

The Signal Cross-Talk Risk

Commercial synthesis often involves H/D exchange or catalytic deuteration. Incomplete reaction leads to a distribution of isotopologues (

).

- Critical Threshold: If the

(unlabeled) abundance exceeds 0.5%, the reagent is unsuitable as an Internal Standard (IS) for trace analysis due to signal interference (cross-talk) with the analyte.

Self-Validating Analytical Protocols

The following protocols provide a closed-loop system to verify the isotopic integrity of the reagent.

Protocol A: Quantitative NMR (^1H -qNMR) for Enrichment

Objective: Determine the atom % D by quantifying the absence of signal in the cyclopropyl region.

- Sample Prep: Dissolve ~10 mg of **Cyclopropylamide-d5** in 600

L of DMSO-

.

- Internal Standard: Add a precise amount (equimolar) of an unrelated standard (e.g., Maleic Acid or TCNB) with non-overlapping peaks.

- Acquisition: Run

^1H NMR (min 400 MHz, d1

30s to ensure full relaxation).

- Analysis:

- Amide Region (6.0–8.0 ppm): Integrate the broad

singlets. These serve as the normalization reference (2H).

- Cyclopropyl Region (0.5–1.5 ppm): In a perfect sample, this region is silent.
- Calculation: Integrate any residual peaks in the 0.5–1.5 ppm range.

Protocol B: HR-MS for Isotopologue Distribution

Objective: Quantify the

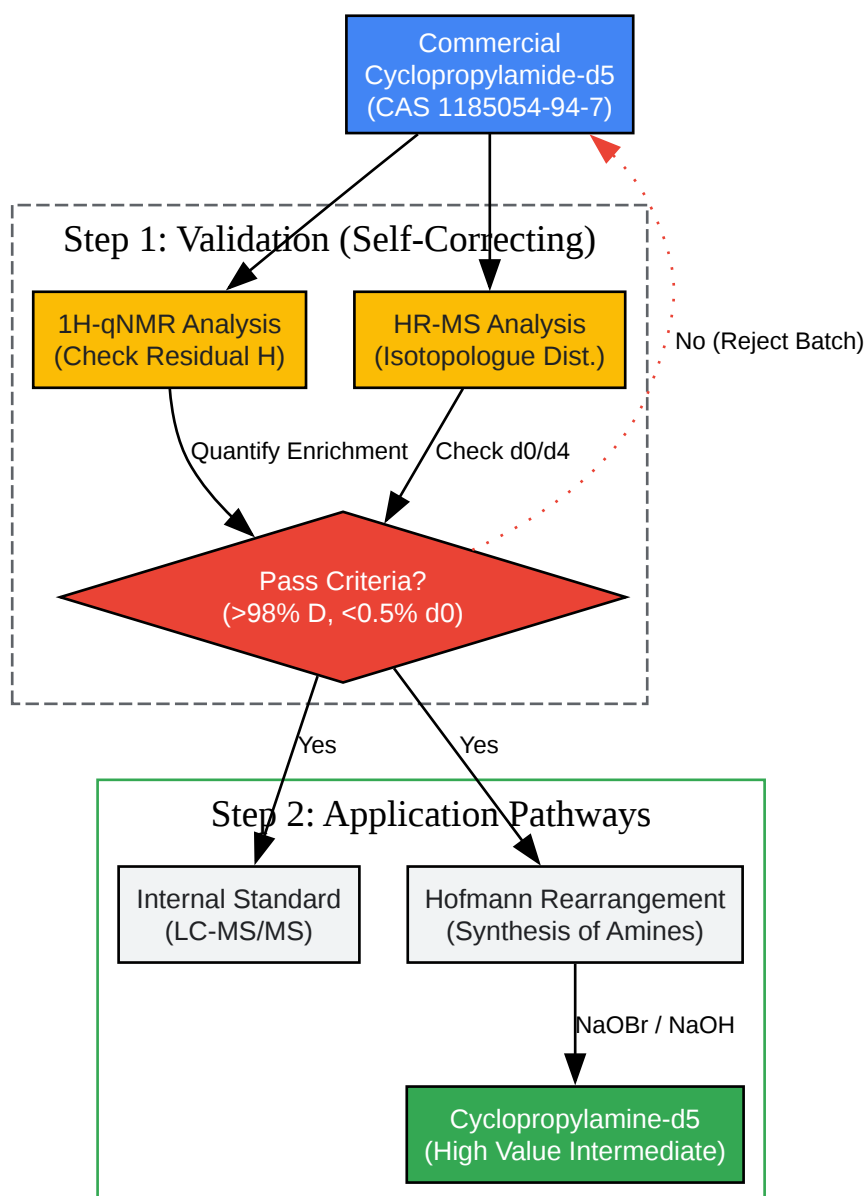
species relative to

to ensure mass distinctness.

- Method: Direct Infusion ESI-MS (Positive Mode).
- Mobile Phase: 50:50 Methanol:Water + 0.1% Formic Acid.
- Scan Range: m/z 80–100.
- Evaluation Logic:
 - Target Peak: m/z ~91.14
 - Impurity Check: Look for m/z 90.14 () and m/z 86.1 ().
 - Acceptance Criteria: The intensity of the peak must be of the peak for high-sensitivity bioanalysis.

Visualization: Analytical & Synthetic Workflow[6][8]

The following diagram illustrates the logical flow from commercial sourcing to validation and downstream application (Hofmann Rearrangement).



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Figure 1: Workflow for the validation and downstream application of **Cyclopropylamide-d5**. Validation ensures the absence of unlabeled (

) species before use in synthesis or quantitation.

Application Logic: The Hofmann Rearrangement

A primary reason researchers source Cyclopropanecarboxamide-d5 is to synthesize Cyclopropylamine-d5 (which is volatile and harder to store) via the Hofmann Rearrangement.

Reaction Integrity

Why this matters: The deuterium atoms are located on the cyclopropyl ring. The Hofmann rearrangement involves the migration of the alkyl group to the nitrogen. Because the C-C bonds of the ring are not broken, the isotopic integrity (d5) is conserved. This makes the amide the preferred stable precursor for generating deuterated amine building blocks on demand.

Storage & Stability[3][11]

- Hygroscopicity: The amide is solid and stable, whereas the amine is a volatile liquid.
- Recommendation: Store **Cyclopropylamide-d5** at 2-8°C under inert atmosphere. If used for qNMR, dry in a desiccator for 24h to remove surface moisture which can interfere with weighing accuracy.

References

- Royal Society of Chemistry. (2014). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. Retrieved from [[Link](#)]
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